molecular formula C11H12N2O B13550855 2-Amino-2-(quinolin-2-yl)ethan-1-ol

2-Amino-2-(quinolin-2-yl)ethan-1-ol

Cat. No.: B13550855
M. Wt: 188.23 g/mol
InChI Key: ZIXRQQSMRXAUAN-UHFFFAOYSA-N
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Description

2-Amino-2-(quinolin-2-yl)ethan-1-ol (IUPAC name: 2-[(quinolin-2-yl)amino]ethan-1-ol) is an amino alcohol derivative featuring a quinoline scaffold. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 174.23 g/mol . The compound’s structure includes a quinolin-2-yl group linked to an ethanolamine moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. Key identifiers include:

  • SMILES: C1=CC=C2C(=C1)C=CC(=N2)NCCO
  • InChIKey: MFOKDWUAYVSYHN-UHFFFAOYSA-N .

This dual functionality makes the compound valuable in drug discovery, particularly for targeting metalloenzymes or nucleic acids .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-2-quinolin-2-ylethanol

InChI

InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2

InChI Key

ZIXRQQSMRXAUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-nitroquinoline to 2-aminoquinoline, followed by the reaction with ethylene oxide to introduce the ethan-1-ol moiety . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carbaldehyde, while substitution reactions can produce a variety of substituted quinoline derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(quinolin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-2-(quinolin-2-yl)ethan-1-ol with five structurally related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
This compound C₁₁H₁₂N₂O Quinolin-2-yl, -NHCH₂CH₂OH 174.23 Aromatic quinoline core
2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol C₁₁H₁₂ClN₂O 7-Cl on quinoline, -NHCH₂CH₂OH 234.69 Chlorine enhances lipophilicity
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol C₈H₈ClFNO 3-Cl, 2-F on phenyl, -NHCH₂CH₂OH 203.61 Halogenated phenyl group
1-(Quinolin-2-yl)ethan-1-ol C₁₁H₁₁NO Quinolin-2-yl, -CH(OH)CH₃ 173.22 Lacks amino group
2-Amino-2-(furan-2-yl)ethan-1-ol C₆H₉NO₂ Furan-2-yl, -NHCH₂CH₂OH 127.14 Heterocyclic furan ring

Key Observations :

  • Aromatic vs.
  • Amino Alcohol vs. Hydroxyl: The absence of the amino group in 1-(quinolin-2-yl)ethan-1-ol () reduces hydrogen-bonding capacity, impacting solubility and target binding.

Key Observations :

  • High-Yield Reactions: The use of aminoethanol as a nucleophile () or Grignard reagents () often results in high yields (>90%).
  • Challenges in Halogenated Systems : Chlorine substituents () may require precise temperature control to avoid side reactions.

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